4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1H-imidazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is intriguing. Let’s break it down:
Chemical Name: 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1H-imidazol-2-yl)butanamide
Molecular Formula: CHNO
Molecular Weight: 235.2 g/mol
The compound features a pyrrolo[3,4-b]pyridine core with an imidazole substituent. It’s like a molecular puzzle waiting to be solved!
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound are scarce in the literature, we can infer that it involves the assembly of the pyrrolo[3,4-b]pyridine scaffold and subsequent imidazole attachment. Researchers likely employ multistep reactions to achieve this complex structure.
Industrial Production:: Industrial-scale synthesis may involve modifications of existing methods, optimization for yield, and cost-effectiveness. Unfortunately, detailed industrial production methods remain proprietary.
Chemical Reactions Analysis
Reactivity::
Oxidation: The pyrrolo[3,4-b]pyridine moiety could undergo oxidation reactions.
Substitution: Functional groups may be substituted to modify properties.
Reduction: Reduction of carbonyl groups (e.g., the dioxo moiety) is plausible.
Imidazole Synthesis: Imidazole can be synthesized from glyoxal and ammonia.
Pyrrolo[3,4-b]pyridine Formation: Cyclization of appropriate precursors.
Major Products:: The compound itself is a significant product, but derivatives with altered substituents may also be of interest.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Exploration of analogs for drug discovery.
Catalysis: As a ligand or catalyst in organic transformations.
Biological Activity: Investigating its effects on cellular processes.
Drug Development: Targeting specific pathways.
Materials Science:
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.
Properties
Molecular Formula |
C14H13N5O3 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(1H-imidazol-2-yl)butanamide |
InChI |
InChI=1S/C14H13N5O3/c20-10(18-14-16-6-7-17-14)4-2-8-19-12(21)9-3-1-5-15-11(9)13(19)22/h1,3,5-7H,2,4,8H2,(H2,16,17,18,20) |
InChI Key |
VPACVWSJKJUTRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCCC(=O)NC3=NC=CN3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.